

The Biological Activity of Dinonyl Ketone: A Survey of Current Knowledge

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Compound of Interest

Compound Name: 10-Nonadecanone

Cat. No.: B1346682

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific data on the specific biological activity of dinonyl ketone (also known as **10-nonadecanone**) is currently limited in the public domain. This guide summarizes the available information, which is primarily based on computational predictions and general knowledge of ketones. Further experimental validation is required to confirm these predicted activities.

Introduction

Dinonyl ketone, a long-chain aliphatic ketone with the chemical formula $C_{19}H_{38}O$, is a compound that has been identified in some plant species, including *Houttuynia cordata*, *Tridax procumbens*, and *Terminalia chebula*[1]. While its precise biological role in these organisms remains to be fully elucidated, its chemical structure as a ketone suggests potential interactions with biological systems. Ketones, as a class of organic compounds, are known to play significant roles in metabolism and cellular signaling[2][3]. This guide aims to provide a comprehensive overview of the currently available data on dinonyl ketone and to contextualize its potential biological activities within the broader understanding of ketone biochemistry.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to assessing its potential biological activity.

Property	Value	Source
Molecular Formula	C ₁₉ H ₃₈ O	[4]
Molecular Weight	282.50 g/mol	[4]
IUPAC Name	Nonadecan-10-one	[4]
Synonyms	Dinonyl ketone, Di-n-nonyl ketone, Caprinone	[4]
Appearance	White to almost white crystalline powder	[5]
XlogP	8.10	[4]
Topological Polar Surface Area (TPSA)	17.1 Å ²	[4]
Hydrogen Bond Donor Count	0	[4]
Hydrogen Bond Acceptor Count	1	[4]

Predicted Biological Activities and Toxicities

Computational models provide initial predictions of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. The following data for dinonyl ketone has been predicted using such models.

Predicted ADMET Properties

Parameter	Prediction	Probability (%)
Human Intestinal Absorption	+	99.47%
Blood Brain Barrier Penetration	+	100.00%
Caco-2 Permeability	+	91.91%
P-glycoprotein Substrate	-	94.63%
P-glycoprotein Inhibitor	-	86.67%
CYP3A4 Substrate	-	73.31%
Human Oral Bioavailability	-	64.29%

Data sourced from PlantaeDB[4].

Predicted Toxicities

Toxicity Type	Prediction	Probability (%)
Respiratory Toxicity	-	96.67%
Reproductive Toxicity	-	95.78%
Mitochondrial Toxicity	-	100.00%
Nephrotoxicity	+	54.50%
Acute Oral Toxicity (Category)	III	84.55%

Data sourced from PlantaeDB[4].

Predicted Receptor Binding

Receptor	Prediction	Probability (%)
Estrogen Receptor Binding	-	90.13%
Androgen Receptor Binding	-	89.63%
Thyroid Receptor Binding	-	75.08%
Glucocorticoid Receptor Binding	-	96.67%

Data sourced from PlantaeDB[4].

Potential Signaling Pathways and Mechanisms of Action (Hypothetical)

While no specific signaling pathways have been experimentally confirmed for dinonyl ketone, the broader class of ketones is known to influence cellular processes. Ketone bodies, such as β -hydroxybutyrate, act as signaling molecules by inhibiting histone deacetylases (HDACs) and activating specific G-protein coupled receptors[2][6].

Given its structure, it is plausible that dinonyl ketone could interact with cellular membranes and potentially modulate the activity of membrane-bound proteins. However, without experimental data, any proposed mechanism remains speculative.

A hypothetical workflow for investigating the biological activity of dinonyl ketone is presented below.



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Caption: Hypothetical workflow for investigating the biological activity of dinonyl ketone.

Experimental Protocols (General)

Due to the absence of specific published studies on the biological activity of dinonyl ketone, this section provides generalized protocols for key experiments that could be adapted to investigate its effects.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of dinonyl ketone on a selected cell line.

Methodology:

- **Cell Seeding:** Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- **Compound Treatment:** Prepare serial dilutions of dinonyl ketone in culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
- **Incubation:** Incubate the plate for 24, 48, or 72 hours.
- **MTT Addition:** Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
- **Formazan Solubilization:** Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis for Signaling Pathway Proteins

Objective: To investigate the effect of dinonyl ketone on the expression and phosphorylation of key proteins in a specific signaling pathway.

Methodology:

- **Cell Treatment and Lysis:** Treat cells with dinonyl ketone at various concentrations for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
- **SDS-PAGE:** Separate the protein lysates (20-30 µg) on a polyacrylamide gel by electrophoresis.
- **Protein Transfer:** Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies specific to the target proteins (e.g., phosphorylated and total forms of a kinase) overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- **Analysis:** Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

The current body of knowledge regarding the biological activity of dinonyl ketone is in its infancy. While computational predictions offer some initial insights, they are no substitute for rigorous experimental investigation. Future research should focus on validating the predicted ADMET properties and exploring the effects of dinonyl ketone on various cell lines and in animal models. Elucidating its mechanism of action and identifying its molecular targets will be crucial for understanding its potential therapeutic or toxicological significance. The general

protocols provided herein offer a starting point for researchers interested in unraveling the biological functions of this long-chain ketone.

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